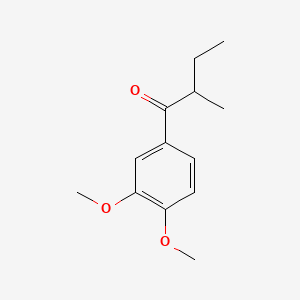
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: This intermediate can be synthesized through the reduction of 2-Methylquinoline-1(2H)-one using a reducing agent such as sodium borohydride.
Acylation Reaction: The 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is then subjected to an acylation reaction with phenyl acetate in the presence of a catalyst like pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, pyridine as a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: A precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share a similar quinoline scaffold and exhibit diverse biological activities.
Uniqueness
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64299-30-5 |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
[2-(2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C19H19NO3/c1-13-11-12-15-7-3-5-9-17(15)20(13)19(22)16-8-4-6-10-18(16)23-14(2)21/h3-10,13H,11-12H2,1-2H3 |
Clé InChI |
CWPKAKGFNMVUJR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


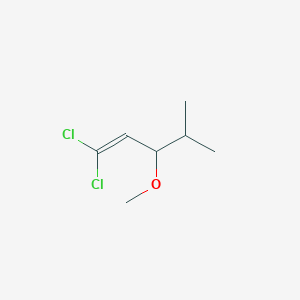

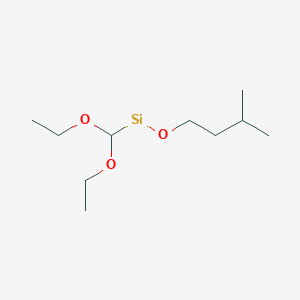
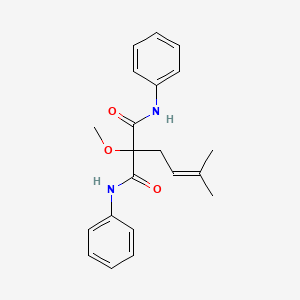
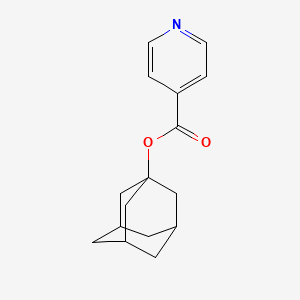

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
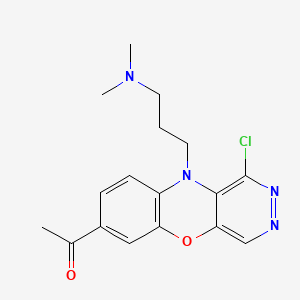

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
